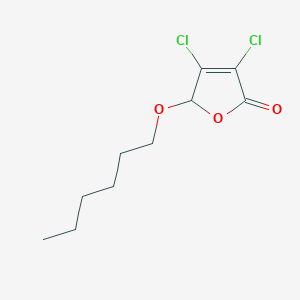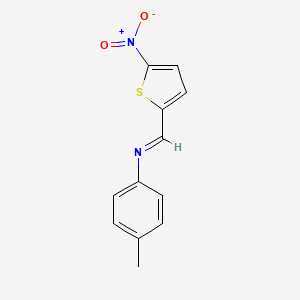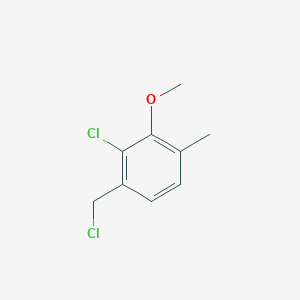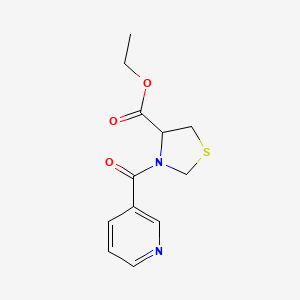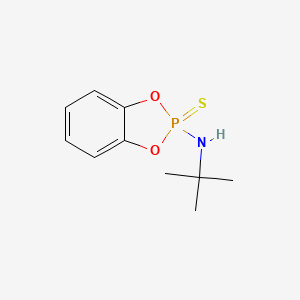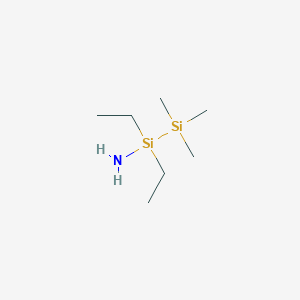
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine is an organosilicon compound with a unique structure that includes both silicon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-2,2,2-trimethyldisilan-1-amine typically involves the reaction of diethylamine with trimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N-Si(CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted amines and silanes.
Scientific Research Applications
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2,2,2-trimethyldisilan-1-amine involves its interaction with various molecular targets. The silicon-nitrogen bond can participate in coordination chemistry, forming complexes with transition metals. This property is exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethyl-1,2,2-trimethyldisilane
- 1,1-Diethyl-1,2,2,2-tetraphenyldisilane
Properties
CAS No. |
64295-39-2 |
|---|---|
Molecular Formula |
C7H21NSi2 |
Molecular Weight |
175.42 g/mol |
IUPAC Name |
(amino-ethyl-trimethylsilylsilyl)ethane |
InChI |
InChI=1S/C7H21NSi2/c1-6-10(8,7-2)9(3,4)5/h6-8H2,1-5H3 |
InChI Key |
ZMISRNAJTMNLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(N)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
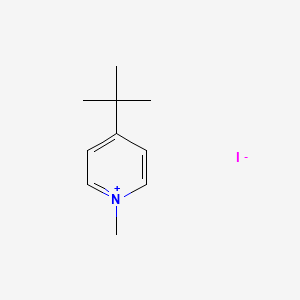
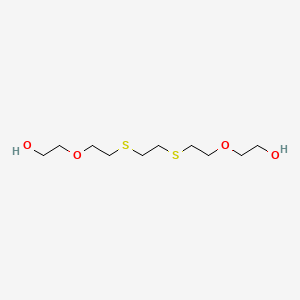
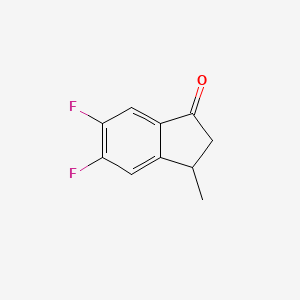
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

